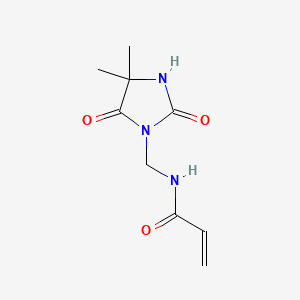

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide

Description

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide is a synthetic compound featuring an acrylamide group linked via a methylene bridge to a 4,4-dimethyl-2,5-dioxoimidazolidinone moiety. The imidazolidinone core is a five-membered heterocyclic ring containing two ketone groups at positions 2 and 5, with methyl substituents at the 4-position.

Properties

CAS No. |

93982-43-5 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]prop-2-enamide |

InChI |

InChI=1S/C9H13N3O3/c1-4-6(13)10-5-12-7(14)9(2,3)11-8(12)15/h4H,1,5H2,2-3H3,(H,10,13)(H,11,15) |

InChI Key |

FDDHPCWGNIJSAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CNC(=O)C=C)C |

Origin of Product |

United States |

Preparation Methods

The preparation methods for EINECS 301-232-8 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. Industrial production methods may vary, but they typically involve a series of chemical reactions that convert raw materials into the desired compound. The exact synthetic routes and reaction conditions are proprietary to the manufacturers and are optimized for efficiency and yield .

Chemical Reactions Analysis

EINECS 301-232-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions vary based on the reactants and conditions used .

Scientific Research Applications

EINECS 301-232-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical syntheses. In biology, it may be used in studies involving cellular processes or biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of other chemicals, materials, or products. The versatility of EINECS 301-232-8 makes it valuable in multiple fields of research and industry .

Mechanism of Action

The mechanism of action of EINECS 301-232-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biochemical pathway, EINECS 301-232-8 might act as an enzyme inhibitor or activator, altering the rate of a particular reaction. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Structural Features

The target compound shares key functional groups with several analogs:

- Imidazolidinone Core: Present in all compared compounds, this ring system is often modified with substituents that influence stability and reactivity. For example, the PCSK9 inhibitors described in incorporate a 2,5-dioxoimidazolidin group but with additional thiol and piperazine substituents, enhancing their bioactivity .

- Acrylamide Linkage: The compound 3d from (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide) also features an acrylamide group but attached to a larger pyrimido-pyrimidinone scaffold, increasing molecular complexity .

Table 1: Structural and Molecular Comparison

*Calculated values due to lack of direct experimental data.

Biological Activity

N-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)acrylamide (commonly referred to as DMDAA) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 211.22 g/mol

- Structure : The compound features a dioxoimidazolidin moiety, which is significant for its biological interactions.

The biological activity of DMDAA can be attributed to several mechanisms:

- Enzyme Inhibition : DMDAA has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its structural similarity to other known inhibitors suggests potential activity against proteases and kinases, which are critical in various signaling pathways.

- Cellular Uptake and Metabolism : The compound's ability to penetrate cellular membranes facilitates its interaction with intracellular targets. Studies indicate that DMDAA may influence cell cycle progression and apoptosis in cancer cells.

- Antioxidant Activity : Preliminary studies suggest that DMDAA exhibits antioxidant properties, potentially mitigating oxidative stress within cells. This activity is crucial for protecting cells from damage and may contribute to its therapeutic effects.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific proteases and kinases, affecting metabolic pathways. |

| Antioxidant Properties | Reduces oxidative stress, protecting cellular integrity. |

| Cytotoxic Effects | Induces apoptosis in various cancer cell lines through modulation of signaling pathways. |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of DMDAA on human breast cancer (MCF-7) and glioblastoma (U87MG) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for U87MG cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Antioxidant Efficacy : In a controlled experiment, DMDAA demonstrated significant scavenging activity against free radicals (DPPH assay), with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

- Inhibition of Enzymatic Activity : Research indicated that DMDAA effectively inhibited the activity of matrix metalloproteinases (MMPs), which play a pivotal role in tumor metastasis. The inhibition was quantified using gelatin zymography, showing a reduction in MMP-2 and MMP-9 activity by 40% at a concentration of 50 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.